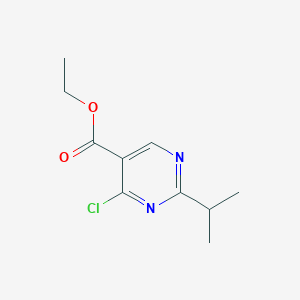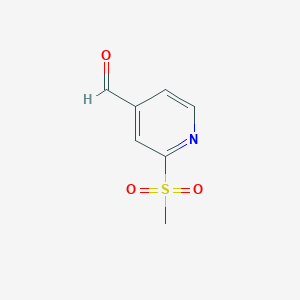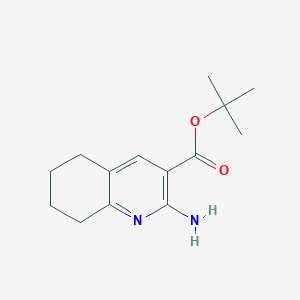
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester” is a chemical compound. It’s an ester, which is a class of compounds derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols . This process is known as esterification . The esterification reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed . The exact synthesis process for “4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester” is not specified in the search results.Chemical Reactions Analysis
Esters, including “4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester”, can undergo several types of reactions. One of the most important reactions of esters is hydrolysis . In acidic hydrolysis, an ester reacts with water to give a carboxylic acid and an alcohol . In basic hydrolysis, an ester reacts with water to give a carboxylate salt and an alcohol .Aplicaciones Científicas De Investigación
Biodiesel Production
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester: is utilized in the synthesis of wax esters, which are valuable for biodiesel production. Wax ester synthases (WSs) can synthesize wax esters from alcohols and fatty acyl coenzyme A thioesters, with the products including fatty acid ethyl esters directly used as biodiesel . The use of yeast cells for the production of specific kinds of wax ester has been explored, with different WSs from various species showing potential for biodiesel production .
Precision Nutrition
In the field of precision nutrition, high-purity eicosapentaenoic acid ethyl ester (EPA-EE), which can be synthesized from related compounds, has shown efficiency in treating diseases such as hyperlipidemia, heart disease, and major depression . The demand for EPA-EE is growing, and the entire production process is being optimized for cost-effectiveness and environmental friendliness .
Biocatalysts for Fatty Acid Ethyl Esters Synthesis
The compound plays a role in the development of biocatalysts for the synthesis of fatty acid ethyl esters (FAEEs). Novel derivatives of lipases have been designed to enhance activity and reduce enzyme consumption, which is crucial for industrial applications like biodiesel production . These advancements aim to integrate biocatalysts into the biodiesel industry, fostering a greener production approach .
Suzuki–Miyaura Coupling
This chemical is used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are exceptionally mild and functional group tolerant, making it suitable for creating a variety of complex organic compounds .
Synthesis of Indole Derivatives
Indole derivatives, which are significant in natural products and drugs, can be synthesized using related pyrimidine compounds. These derivatives play a crucial role in cell biology and are used in the treatment of various diseases, including cancer .
Omega-3 Fatty Acid Ethyl Esters Production
Omega-3 fatty acid ethyl esters, isolated from sources like fish oil, have significant health benefits for cardiovascular diseases, diabetes, immune system problems, and cancer. The synthesis of these esters involves processes that may utilize related pyrimidine compounds .
Propiedades
IUPAC Name |
ethyl 4-chloro-2-propan-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-5-12-9(6(2)3)13-8(7)11/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIWRNBNWBFRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)

![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)
![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)

